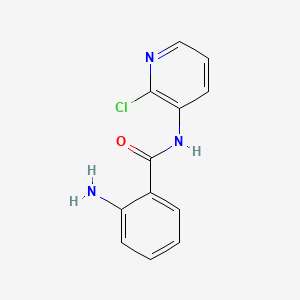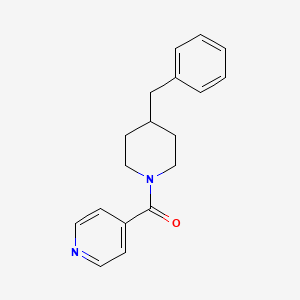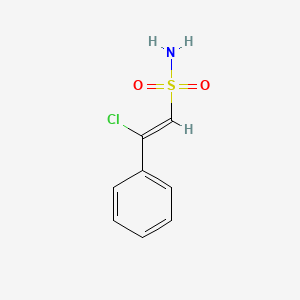![molecular formula C13H19NO B1619636 N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine CAS No. 58609-72-6](/img/structure/B1619636.png)
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine is an organic compound with the molecular formula C13H19NO It is a derivative of hydroxylamine, characterized by the presence of a propylidene group attached to a phenyl ring substituted with a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine typically involves the reaction of 2-(4-isobutylphenyl)propionaldehyde with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(4-isobutylphenyl)propionaldehyde and hydroxylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C. The pH of the reaction mixture is maintained around neutral to slightly acidic conditions to facilitate the reaction.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine: Unique due to its specific substitution pattern and functional groups.
2-(4-isobutylphenyl)propionaldehyde oxime: Similar structure but lacks the hydroxylamine group.
4-(2-methylpropyl)benzaldehyde oxime: Similar aromatic substitution but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.
特性
CAS番号 |
58609-72-6 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
(NE)-N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14-15/h4-7,9-11,15H,8H2,1-3H3/b14-9+ |
InChIキー |
TVVYFXMDNBMONX-NTEUORMPSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C=NO |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)C(C)/C=N/O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B1619559.png)
![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)








